
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound featuring cobalt in a complex with N,N-bis((phosphono-kappaO)methyl)glycine and triammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- typically involves the following steps:
Ligand Preparation: The ligand N,N-bis((phosphono-kappaO)methyl)glycine is synthesized through a multi-step process involving the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete complexation.
Ammonium Salt Formation: Triammonium ions are introduced to the reaction mixture to form the final triammonium salt of the cobaltate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: The cobalt center in the complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ligands such as ethylenediamine or other phosphonate derivatives can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation states of cobalt complexes.
Reduction: Lower oxidation states of cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and ligand behavior.
Biology
Enzyme Mimicry: The compound can mimic the active sites of certain metalloenzymes, making it useful in biochemical studies.
Antimicrobial Activity: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Diagnostic Imaging: The compound can be used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Water Treatment: Its ability to bind with various contaminants makes it useful in water purification processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various substrates and undergo redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes. In biological systems, it can mimic metalloenzyme active sites, participating in catalytic cycles similar to natural enzymes.
Comparison with Similar Compounds
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) ethylenediaminetetraacetate: A cobalt(III) complex with ethylenediaminetetraacetic acid (EDTA) as the ligand.
Uniqueness
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
67968-65-4 |
|---|---|
Molecular Formula |
C4H23CoN4O8P2+3 |
Molecular Weight |
376.13 g/mol |
IUPAC Name |
triazanium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C4H11NO8P2.Co.3H3N/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+3 |
InChI Key |
VTTUYXJRZKQKGS-UHFFFAOYSA-Q |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



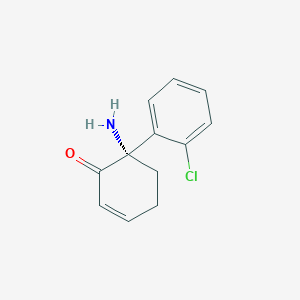
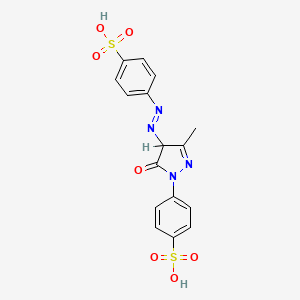
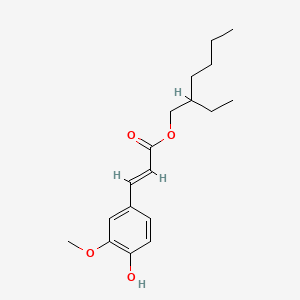

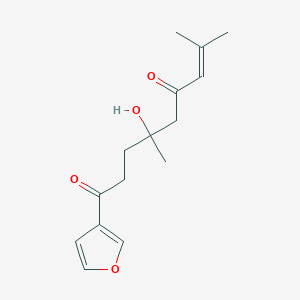
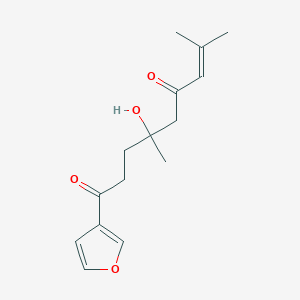

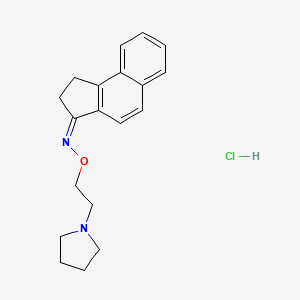
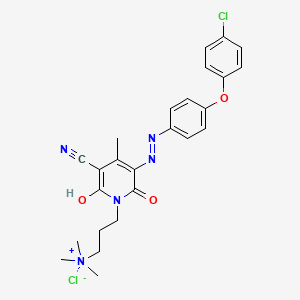

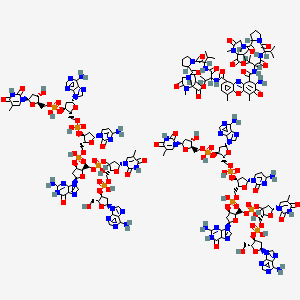
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

